molecular formula C24H16F3NO2S2 B2779517 2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole CAS No. 861208-07-3

2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole

Cat. No.: B2779517
CAS No.: 861208-07-3
M. Wt: 471.51
InChI Key: RPNMXILYMWZFIB-CCEZHUSRSA-N
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Description

2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a sulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as phenyl isothiocyanate, trifluoromethyl benzene, and sulfonyl chlorides under specific reaction conditions like elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or thiols.

Scientific Research Applications

2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]phenyl]-1,3-thiazole
  • 2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-oxazole

Uniqueness

The uniqueness of 2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole lies in its combination of a thiazole ring, sulfonyl group, and trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3NO2S2/c25-24(26,27)20-10-6-17(7-11-20)14-15-32(29,30)21-12-8-18(9-13-21)22-16-31-23(28-22)19-4-2-1-3-5-19/h1-16H/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNMXILYMWZFIB-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)C=CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)/C=C/C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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